molecular formula C4H2BrClN2O B2752877 5-bromo-2-chloropyrimidin-4(3H)-one CAS No. 844843-37-4

5-bromo-2-chloropyrimidin-4(3H)-one

Cat. No.: B2752877
CAS No.: 844843-37-4
M. Wt: 209.43
InChI Key: GIRDZQOHBHZJCC-UHFFFAOYSA-N
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Description

5-bromo-2-chloropyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    DNA Intercalation: Studied for its ability to intercalate into DNA, affecting replication and transcription processes.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals targeting various diseases.

    Antimicrobial Activity: Evaluated for its antimicrobial properties against a range of pathogens.

Industry:

    Agrochemicals: Used in the development of agrochemicals for pest control.

    Material Science:

Safety and Hazards

The safety data sheets for similar compounds like 5-bromo-4-chloropyrimidin-2-amine suggest that they should be handled with care. If inhaled or ingested, medical attention should be sought immediately. The compound should be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Pyrimidin-4(3H)-one: One common method involves the halogenation of pyrimidin-4(3H)-one using bromine and chlorine reagents. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions.

    Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with appropriate nucleophiles to introduce the desired functional groups.

Industrial Production Methods: Industrial production of 5-bromo-2-chloropyrimidin-4(3H)-one often involves large-scale halogenation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-2-chloropyrimidin-4(3H)-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered oxidation states.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed:

  • Substituted pyrimidines with various functional groups
  • Oxidized or reduced derivatives of the original compound
  • Coupled products with extended conjugation or additional rings

Mechanism of Action

The mechanism of action of 5-bromo-2-chloropyrimidin-4(3H)-one varies depending on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. In DNA intercalation, it inserts itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA.

Comparison with Similar Compounds

    5-bromo-2-chloropyrimidine: Lacks the hydroxyl group at position 4, making it less reactive in certain substitution reactions.

    5-bromo-2-chloropyridine: Contains a nitrogen atom at position 1 instead of position 3, leading to different chemical properties and reactivity.

    5-bromo-2-chloro-4-pyrimidinol: Similar structure but with a hydroxyl group at position 4, affecting its hydrogen bonding and solubility properties.

Uniqueness: 5-bromo-2-chloropyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, along with the hydroxyl group at position 4. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

5-bromo-2-chloro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-7-4(6)8-3(2)9/h1H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRDZQOHBHZJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844843-37-4
Record name 5-bromo-2-chloropyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-2,4-dichloro-pyrimidine (5.0 g, 22 mmol) was stirred in THF (10 mL) with 1N NaOH (30 mL) at r.t. for 3 h. The solution was made slightly acidic with 1N HCl and was extracted with CHCl3. Organics were dried (MgSO4) and concentrated in vacuo. Precipitation from 20% CHCl3/hexanes and collection by filtration gave 2.92 g (64%) of 5-bromo-2-chloro-3H-pyrimidin-4-one as a white solid. 1H NMR (400 MHz, DMSO-d6): δ13.33 (br s, 1H), 8.35 (s, 1H). MS (ES) [m+H] calc'd for C4H2N2OBrCl, 209, 211, 213; found 209, 211, 213.
Quantity
5 g
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reactant
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30 mL
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10 mL
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0 (± 1) mol
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